Jmv 236

Descripción

Propiedades

Número CAS |

113137-57-8 |

|---|---|

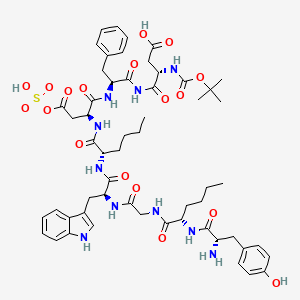

Fórmula molecular |

C56H74N10O18S |

Peso molecular |

1207.3 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H74N10O18S/c1-6-8-18-39(61-48(72)37(57)25-33-21-23-35(67)24-22-33)49(73)59-31-45(68)60-42(27-34-30-58-38-20-14-13-17-36(34)38)51(75)62-40(19-9-7-2)50(74)64-44(29-47(71)84-85(80,81)82)52(76)63-41(26-32-15-11-10-12-16-32)53(77)66-54(78)43(28-46(69)70)65-55(79)83-56(3,4)5/h10-17,20-24,30,37,39-44,58,67H,6-9,18-19,25-29,31,57H2,1-5H3,(H,59,73)(H,60,68)(H,61,72)(H,62,75)(H,63,76)(H,64,74)(H,65,79)(H,69,70)(H,66,77,78)(H,80,81,82)/t37-,39-,40-,41-,42-,43-,44-/m0/s1 |

Clave InChI |

NPHMIEWTAQTTCZ-JBNHEJHRSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canónico |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cholecystokinin (26-33), t-Boc-Nle(28,31)- cholecystokinin (26-33), tert-butyloxycarbonylnorleucine(28,31)- JMV 236 JMV-236 t-Boc(Nle(28,31))-CCK (26-33) t-Boc-28,31-Nle-cholecystokinin (26-33) |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JMV 236

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin sulfate (CCK-8S). It functions as a potent and selective agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor critically involved in regulating satiety and gastrointestinal functions. By activating the CCK1R, this compound mimics the endogenous effects of CCK, leading to a reduction in food intake and modulation of key neurotransmitter systems involved in appetite control. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the CCK1R, downstream signaling pathways, and its physiological effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: CCK1 Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the cholecystokinin 1 receptor (CCK1R). This compound, with its chemical structure Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, is a structurally modified analogue of CCK-8S designed for enhanced stability and potent biological activity.

Upon administration, this compound binds to and activates CCK1 receptors, which are predominantly expressed in the gastrointestinal tract, particularly on vagal afferent neurons, and in specific regions of the central nervous system, including the nucleus of the solitary tract (NTS) in the brainstem. The activation of these receptors is the initiating event for the cascade of physiological responses associated with this compound.

Signaling Pathway of the CCK1 Receptor

The CCK1 receptor is a canonical Gq protein-coupled receptor (GPCR). The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), a membrane-associated enzyme.

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates many of the downstream cellular responses to CCK1R activation, including neurotransmitter release and neuronal excitation.

Quantitative Data on the Effects of this compound

Effect on Food Intake in Rats

This compound has been demonstrated to suppress food intake in a dose-dependent manner in animal models.

| Dosage (i.p. in rats) | Time Post-Administration | Effect on Food Intake |

| 12.5 µg/kg | 2 hours | Significant decrease |

| 12.5 µg/kg | 3 hours | Significant decrease |

| 50 µg/kg | 2 hours | Significant decrease |

| 50 µg/kg | 3 hours | Significant decrease |

Data summarized from studies demonstrating the anorectic effects of this compound.

Effect on Brain Monoamines in Rats

The administration of this compound leads to alterations in the levels of key neurotransmitters and their metabolites in brain regions associated with appetite and reward.

| Brain Region | Neurotransmitter/Metabolite | Effect of this compound (i.p.) |

| Striatum | Dopamine Metabolites | Decrease |

| Hypothalamus | Serotonin Metabolite (5-HIAA) | Increase |

| Striatum | Serotonin Metabolite (5-HIAA) | Increase |

These changes are consistent with a state of reduced appetite and satiety.

Experimental Protocols

In Vivo Food Intake Study in Rats

This protocol outlines a typical experiment to assess the effect of this compound on food intake.

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats are individually housed in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week.

-

Fasting: Prior to the experiment, rats are fasted overnight with free access to water to ensure a robust feeding response.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). Rats are randomly assigned to treatment groups and receive an intraperitoneal (i.p.) injection of either the vehicle or this compound at the desired doses (e.g., 12.5 and 50 µg/kg).

-

Food Presentation and Measurement: Immediately after injection, pre-weighed food is provided. Food intake is measured by weighing the remaining food at specific time points (e.g., 2 and 3 hours).

-

Data Analysis: The cumulative food intake for each group is calculated and statistically analyzed using appropriate methods, such as ANOVA, to determine the significance of the treatment effects.

Brain Monoamine Analysis

-

Tissue Collection: Following behavioral testing, animals are euthanized, and specific brain regions (e.g., striatum, hypothalamus) are rapidly dissected and frozen.

-

Homogenization: Brain tissue is homogenized in an appropriate buffer containing an internal standard.

-

Chromatography: The homogenates are centrifuged, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Quantification: The concentrations of dopamine, serotonin, and their metabolites are quantified by comparing their peak areas to those of known standards.

CCK1 Receptor Binding Assay

-

Membrane Preparation: Cell lines stably expressing the human CCK1 receptor (e.g., CHO-CCK1R) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to isolate the cell membranes.

-

Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled CCK analogue (e.g., [125I]-CCK-8) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound can be calculated, indicating its binding affinity for the CCK1 receptor.

Synthesis of this compound

This compound (Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Resin Preparation: A Rink amide resin is used as the solid support.

-

Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. The sulfated tyrosine is incorporated using a pre-sulfated and protected building block.

-

Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Conclusion

This compound exerts its appetite-suppressing effects through its potent agonism at the CCK1 receptor. This action initiates a well-defined intracellular signaling cascade involving Gq protein activation and subsequent mobilization of intracellular calcium. The resulting neuronal activation in key brain regions involved in satiety leads to a reduction in food intake and characteristic changes in brain monoamine levels. The detailed understanding of the mechanism of action of this compound provides a solid foundation for its further investigation as a potential therapeutic agent for conditions related to appetite dysregulation.

JMV 236: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin (CCK-8). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its role as a cholecystokinin receptor agonist with a focus on its effects on appetite regulation and related physiological processes. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a modified peptide designed for enhanced stability and potent biological activity, similar to the endogenous ligand CCK-8.

Chemical Identity: The chemical structure of this compound is BOC-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]. The "BOC" designation indicates a tert-butyloxycarbonyl protecting group at the N-terminus, and "Nle" represents norleucine, an isomer of leucine. The tyrosine residue is sulfated, which is crucial for high-affinity binding to the CCK1 receptor.

Physicochemical Properties: A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 113137-57-8 | [2] |

| Molecular Formula | C56H74N10O18S | [3] |

| Molecular Weight | 1207.31 g/mol | [3] |

| Sequence | {Boc-Tyr(SO3)}-Nle-Gly-Trp-Nle-Asp-Phe-NH2 | [1] |

| Synonyms | JMV-236, Boc-(Nle28,31)-CCK(26-33) |

Biological Activity and Mechanism of Action

This compound functions as a cholecystokinin receptor agonist, exhibiting activities characteristic of CCK-8, such as the suppression of food intake and modulation of neuropeptide Y (NPY) levels. While some commercial suppliers have referred to this compound as a CCK antagonist, functional studies demonstrate its agonistic properties.

Receptor Interaction

In Vivo Efficacy

Studies in rat models have demonstrated the potent anorexigenic (appetite-suppressing) effects of this compound. Intraperitoneal (i.p.) administration of this compound has been shown to significantly decrease food intake. Furthermore, this compound administration leads to a reduction in plasma levels of Neuropeptide Y (NPY), a potent orexigenic peptide, which is consistent with its role in promoting satiety.

A summary of the in vivo effects of this compound on food intake and NPY levels is provided in Table 2.

| Parameter | Species | Dose (i.p.) | Effect | Time Point | Reference |

| Food Intake | Rat | 12.5 µg/kg | Decrease | 2 and 3 hours post-administration | |

| Food Intake | Rat | 50 µg/kg | Decrease | 2 and 3 hours post-administration | |

| Plasma NPY | Rat | 50 µg/kg | Decrease | 1 hour post-administration |

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the characterization of this compound's biological activity.

Pancreatic Amylase Secretion Assay

This in vitro assay is used to determine the potency of CCK receptor agonists by measuring the release of amylase from pancreatic acinar cells.

Methodology:

-

Preparation of Pancreatic Acini: Pancreatic tissue is harvested from rats and digested with collagenase to isolate pancreatic acini.

-

Incubation: The isolated acini are incubated in a buffer solution containing various concentrations of this compound or a control substance.

-

Sample Collection: At specified time points, the incubation is stopped, and the supernatant containing secreted amylase is separated from the acinar cells by centrifugation.

-

Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a colorimetric assay, often employing a substrate like p-nitrophenyl-α-D-maltoside.

-

Data Analysis: The amount of amylase secreted is expressed as a percentage of the total amylase content in the acini. Dose-response curves are then generated to determine the EC50 of the compound.

In Vivo Food Intake Study

This experiment evaluates the effect of this compound on appetite in animal models.

Methodology:

-

Animal Acclimatization: Rats are individually housed and acclimatized to the experimental conditions, including a controlled light-dark cycle and access to a standard diet.

-

Fasting: Prior to the experiment, animals are typically fasted for a set period (e.g., 12-24 hours) to ensure a consistent baseline of hunger.

-

Compound Administration: this compound or a vehicle control is administered via the desired route (e.g., intraperitoneal injection).

-

Food Presentation: A pre-weighed amount of food is presented to the animals at a specific time after compound administration.

-

Measurement of Food Consumption: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake is calculated and compared between the this compound-treated and control groups.

Neuropeptide Y (NPY) Measurement

This protocol describes the quantification of NPY levels in plasma or brain tissue following treatment with this compound.

Methodology:

-

Animal Treatment and Sample Collection: Rats are administered with this compound or a vehicle. At a predetermined time, animals are euthanized, and blood and/or brain tissue is collected. Blood is collected in tubes containing EDTA and centrifuged to obtain plasma. Brain tissue is dissected and rapidly frozen.

-

Sample Preparation: Plasma samples may be used directly or after an extraction step. Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.

-

NPY Quantification: NPY levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Analysis: NPY concentrations are calculated based on a standard curve and compared between the different treatment groups.

Signaling Pathways

This compound exerts its biological effects by activating CCK receptors, which are G protein-coupled receptors (GPCRs). The two main subtypes, CCK1R and CCK2R, couple to distinct intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons. Its activation is primarily associated with digestion and satiety.

References

- 1. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Jmv 236 discovery and development history

An In-depth Technical Guide on the Discovery and Development of Aspacytarabine (BST-236)

Introduction

Aspacytarabine, also known as BST-236, is a novel, investigational cytarabine prodrug developed to improve the treatment of acute myeloid leukemia (AML), particularly in patients who are older or otherwise unfit for intensive chemotherapy.[1][2][3][4][5] Standard high-dose cytarabine (HiDAC) has long been the cornerstone of AML therapy but is associated with significant toxicities, including severe bone marrow suppression and neurological damage, which limits its use in vulnerable patient populations. Aspacytarabine is designed to deliver high doses of cytarabine to leukemia cells while reducing systemic exposure to the free drug, thereby aiming for a better safety profile without compromising efficacy.

This technical guide provides a comprehensive overview of the discovery and development history of aspacytarabine, including its mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

Aspacytarabine was developed by Biosight Ltd. as a novel antimetabolite. It is a chemical conjugate of cytarabine and asparagine. The rationale behind this prodrug design is to protect cytarabine from premature deamination in the bloodstream into its inactive metabolite, Ara-U, and to achieve targeted delivery to cancer cells. In its intact form, aspacytarabine is inactive. It is designed to be taken up by leukemic cells, where it is then metabolized to release cytarabine, leading to cell death. This approach is intended to increase the therapeutic index of cytarabine by maximizing its concentration at the site of action and minimizing off-target toxicities.

Mechanism of Action

Aspacytarabine functions as a prodrug of cytarabine. Once administered intravenously, it circulates in the body in its inactive form. The asparagine moiety is believed to facilitate uptake into leukemic cells. Inside the cells, cytarabine is released from the asparagine carrier, although the precise intracellular cleavage mechanism is not fully detailed in the provided search results. The released cytarabine then undergoes the same metabolic activation as the parent drug. It is phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP is a competitive inhibitor of DNA polymerase, and its incorporation into DNA leads to chain termination and ultimately triggers apoptosis (programmed cell death).

Preclinical Development

Preclinical studies, including in vitro and in vivo models, demonstrated the potential of aspacytarabine. In vitro studies showed that aspacytarabine is cytotoxic to various leukemia cell lines, with its effect mediated by the release of cytarabine. In vivo animal models of leukemia revealed that aspacytarabine was highly effective in eradicating tumors. These studies also suggested a better safety profile compared to conventional cytarabine, with improved recovery of normal white blood cells and no significant clinical toxicity observed. The preclinical data supported the hypothesis that aspacytarabine could deliver high doses of cytarabine with reduced systemic toxicity.

Clinical Development

Aspacytarabine has been evaluated in several clinical trials, primarily in adult patients with newly diagnosed AML who are unfit for standard intensive chemotherapy.

Phase 1/2a Study (NCT02544438)

This first-in-human, open-label, dose-escalation study assessed the safety, tolerability, pharmacokinetics, and efficacy of aspacytarabine as a single agent in patients with relapsed/refractory or newly diagnosed AML or acute lymphoblastic leukemia (ALL) who were unfit for standard induction therapy.

Experimental Protocol: Patients were enrolled in six dose-escalating cohorts, with doses ranging from 0.3 to 6 g/m² per day. Aspacytarabine was administered as a 60-minute intravenous infusion once daily for six consecutive days. The study followed a 3+3 design.

Key Findings: The study enrolled 26 patients with a median age of 76.5 years. Aspacytarabine was found to be safe and well-tolerated. The maximum tolerated dose (MTD) was determined to be 6 g/m² per day. Importantly, typical high-dose cytarabine-related toxicities such as cerebellar toxicity, significant mucositis, and alopecia were not observed.

| Parameter | Value | Reference |

| Number of Patients | 26 | |

| Median Age (years) | 76.5 | |

| Maximum Tolerated Dose (g/m²/day) | 6 | |

| Overall Response Rate (ORR) | 29.6% | |

| ORR in newly diagnosed AML (unfit) | 45.5% | |

| Complete Remission (CR) in newly diagnosed AML (de novo/secondary to MDS) | 36% | |

| Median Overall Survival (OS) | 6.5 months |

Phase 2b Study (NCT03435848)

Following the promising results of the Phase 1/2a trial, a Phase 2b study was initiated to further evaluate the efficacy and safety of aspacytarabine as a first-line monotherapy in newly diagnosed AML patients unfit for intensive chemotherapy.

Experimental Protocol: Patients in this study received aspacytarabine at a dose of 4.5 g/m²/day for 6 days per treatment course (for induction and consolidation). The primary endpoint was the rate of complete remission.

Key Findings: This study enrolled 65 patients with a median age of 75 years. The results confirmed the safety and efficacy of aspacytarabine in this challenging patient population.

| Parameter | Value | Reference |

| Number of Patients | 65 | |

| Median Age (years) | 75 | |

| Complete Remission (CR) Rate (Overall) | 37% | |

| CR Rate in de novo AML | 44% | |

| CR Rate in secondary AML | 27% | |

| CR Rate in patients with prior HMA therapy | 27% | |

| MRD Negative Rate in CR patients | 52% | |

| Median Time to Neutrophil Recovery (days) | 27 | |

| Median Time to Platelet Recovery (days) | 26 |

Regulatory Milestones

Aspacytarabine has received several important designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address an unmet medical need.

-

Orphan Drug Designation: Granted for the treatment of AML, this provides incentives for the development of drugs for rare diseases.

-

Fast Track Designation: Granted for the treatment of AML in patients aged 75 years or older, or those with comorbidities precluding the use of intensive induction chemotherapy. This is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.

A Note on JMV 236

Initial searches for "this compound" identified a different compound. This compound is a cholecystokinin (CCK) antagonist that has been investigated for its appetite-suppressing activity. It is a peptide derivative, Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, and its mechanism of action involves the CCK1 receptor and interaction with prolactin-releasing peptide (PrRP) neurons. The research on this compound appears to be distinct from the development of the oncology drug aspacytarabine (BST-236).

Conclusion

Aspacytarabine (BST-236) represents a promising new therapeutic option for patients with AML, particularly those who are unable to tolerate standard intensive chemotherapy. Its novel prodrug design allows for the delivery of high-dose cytarabine with a more favorable safety profile. Clinical data from Phase 1/2a and Phase 2b studies have demonstrated its safety and efficacy, leading to significant rates of complete remission in an elderly and unfit patient population. Ongoing and future studies will further define the role of aspacytarabine in the treatment landscape of AML and other hematological malignancies.

References

- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. oncnursingnews.com [oncnursingnews.com]

- 5. Biosight Receives Orphan Drug Designation From the FDA for BST-236 for the Treatment of Acute Myeloid Leukemia - BioSpace [biospace.com]

Unveiling the Molecular Interactions of JMV 236: A Technical Guide to its Target Receptor and Binding Affinity

For Immediate Release

This technical guide provides a comprehensive overview of the cholecystokinin (CCK) analogue, JMV 236, with a specific focus on its target receptor and binding affinity. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile of this compound, detailing its interaction with the cholecystokinin A (CCK-A) receptor and the downstream signaling pathways it modulates.

Core Findings: this compound as a Selective CCK-A Receptor Agonist

This compound, a derivative of the cholecystokinin-octapeptide-sulfate (CCK-8S), has been identified as a potent and selective agonist for the CCK-A receptor. Its chemical structure is Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]. Studies have demonstrated that this compound mimics the activity of the endogenous ligand CCK-8S, particularly in stimulating pancreatic amylase secretion, a well-established marker of CCK-A receptor activation[1]. This indicates a strong interaction with the CCK-A receptor subtype.

Data Presentation: Comparative Agonist Activity

To contextualize the activity of this compound, the following table summarizes its key functional characteristic in relation to the endogenous ligand, CCK-8S.

| Compound | Target Receptor | Primary Functional Effect | Potency |

| This compound | CCK-A | Stimulation of pancreatic amylase secretion | Similar to CCK-8S[1] |

| CCK-8S | CCK-A | Stimulation of pancreatic amylase secretion | High |

Experimental Protocols: Methodologies for Characterization

The characterization of this compound and its interaction with the CCK-A receptor involves a series of established experimental protocols.

Radioligand Binding Assay (Hypothetical Protocol for this compound)

A standard method to determine the binding affinity of a ligand to its receptor is the radioligand binding assay. A hypothetical protocol for assessing this compound's affinity for the CCK-A receptor would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the human CCK-A receptor.

-

Radioligand: Use of a radiolabeled CCK-A receptor antagonist (e.g., [³H]devazepide) as the tracer.

-

Competition Binding: Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separation of bound and free radioligand via rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibitory constant (K_i) by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Functional Assay: Pancreatic Amylase Secretion

The functional activity of this compound as a CCK-A receptor agonist is typically determined by measuring its effect on pancreatic amylase secretion from isolated pancreatic acini.

-

Isolation of Pancreatic Acini: Pancreatic tissue is digested with collagenase to obtain isolated acini.

-

Incubation: The acini are incubated with varying concentrations of this compound or CCK-8S for a specified period.

-

Sample Collection: The supernatant is collected to measure the amount of secreted amylase.

-

Amylase Assay: Amylase activity in the supernatant is quantified using a colorimetric assay.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC_50) of this compound in stimulating amylase secretion.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound via the CCK-A receptor.

Caption: Experimental workflow for determining binding affinity.

References

JMV 236: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 236 is a synthetic analogue of the C-terminal octapeptide of cholecystokinin (CCK-8S). Developed for enhanced chemical stability compared to its endogenous counterpart, this compound has been investigated for its physiological effects, primarily related to satiety and gastrointestinal function. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental protocols for its study, and visual representations of its proposed mechanisms and experimental workflows.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published. However, studies on CCK-8S and its analogues provide insights into the likely metabolic fate of this compound. As a peptide-based compound, it is expected to be susceptible to peptidase degradation in plasma and various tissues. The improved chemical stability of this compound suggests a longer half-life compared to the very short half-life of CCK-8, which is reported to be approximately 0.55 minutes in pigs and around 17 minutes for the sulfated form in rat plasma. The primary routes of clearance for similar peptides are renal and hepatic.

Table 1: Pharmacokinetic Parameters of Related CCK Analogues

| Compound | Species | Half-life (t½) | Metabolic Clearance Rate (MCR) | Volume of Distribution (Vd) | Notes |

| CCK-8 | Pig (conscious) | 0.55 ± 0.03 min | 134.8 ± 10.8 ml/kg/min | 107.9 ± 13.0 ml/kg | Rapidly cleared from plasma.[1] |

| CCK-8 | Pig (anesthetized) | 0.68 ± 0.06 min | 32.5 ± 3.9 ml/kg/min | 45.2 ± 5.6 ml/kg | Anesthesia appears to alter PK parameters.[1] |

| Sulfated CCK-8 | Rat (in vitro plasma) | ~17 min | Not Reported | Not Reported | More stable than the unsulfated form.[2] |

| Unsullfated CCK-8 | Rat (in vitro plasma) | ~5 min | Not Reported | Not Reported | Rapidly degraded by aminopeptidases.[2] |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with cholecystokinin receptors, primarily the CCK-A subtype, which mediates satiety and pancreatic secretion.

Effects on Food Intake

Intraperitoneal administration of this compound has been shown to reduce food intake in rats. This effect is observed to have a delayed onset and to be less pronounced than that of CCK-8S.

Table 2: Effect of this compound on Food Intake in Rats

| Dose (µg/kg, i.p.) | Time Post-Administration | Effect on Food Intake |

| 12.5 | 2 and 3 hours | Decreased |

| 50 | 2 and 3 hours | Decreased |

Effects on Pancreatic Secretion

This compound has been reported to exhibit similar activity to CCK-8S in stimulating pancreatic amylase secretion, a process mediated by CCK-A receptors on pancreatic acinar cells.

Receptor Interaction and Signaling Pathway

The precise agonist/antagonist profile of this compound at different CCK receptor affinity states has not been fully elucidated. However, studies on the related analogue, JMV-180, suggest a complex interaction, potentially acting as an agonist at high-affinity CCK-A receptors and an antagonist at low-affinity sites in rats. This dual activity may contribute to its unique pharmacological profile.

The signaling pathway following CCK-A receptor activation by agonists like this compound is believed to involve the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological response (e.g., amylase secretion).

Effects on Brain Monoamines

This compound has been observed to influence the levels of monoamines and their metabolites in the brains of rats following intraperitoneal administration. The primary effects noted were a decrease in dopamine metabolite levels in the striatum and an increase in serotonin metabolite (5-HIAA) levels in both the hypothalamus and striatum.

Experimental Protocols

In Vivo Food Intake Assay in Rats

This protocol outlines the methodology for assessing the effect of this compound on food intake in rats.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Standard laboratory chow

-

This compound

-

Sterile saline (vehicle)

-

Metabolic cages equipped for food intake measurement

-

Animal balance

Procedure:

-

Acclimatization: House rats individually in metabolic cages for several days to acclimatize them to the environment and the specific diet.

-

Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water to ensure motivation to eat.

-

Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentrations. The vehicle control will be sterile saline alone.

-

Administration: At the beginning of the dark cycle (when rats are most active), administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of food to each rat.

-

Measurement: Measure the amount of food consumed at predetermined time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Calculate the cumulative food intake for each animal and compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Brain Monoamine Analysis by HPLC with Electrochemical Detection

This protocol describes the general procedure for measuring monoamine levels in brain tissue.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reverse-phase C18 column

-

Mobile phase (e.g., a buffered solution containing an ion-pairing agent and an organic modifier)

-

Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)

-

Perchloric acid

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Tissue Collection: Following the in vivo study, euthanize the rats at the desired time point after this compound or vehicle administration.

-

Dissection: Rapidly dissect the brain regions of interest (e.g., striatum, hypothalamus) on ice.

-

Homogenization: Homogenize the tissue samples in a cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and prevent monoamine degradation.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.

-

Sample Preparation: Collect the supernatant, which contains the monoamines and their metabolites.

-

HPLC-ECD Analysis: Inject a known volume of the supernatant into the HPLC system. The monoamines are separated on the reverse-phase column and detected by the electrochemical detector.

-

Quantification: Quantify the concentrations of the monoamines and their metabolites by comparing the peak areas to those of known standards.

-

Data Analysis: Express the results as ng/mg of tissue and compare the different treatment groups.

Conclusion

This compound is a chemically stabilized CCK-8S analogue with demonstrated effects on satiety and central monoaminergic systems in preclinical models. While its complete pharmacokinetic profile remains to be fully characterized, its pharmacodynamic actions appear to be mediated through CCK-A receptors, potentially with a complex agonist/antagonist profile. The experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of this and related compounds. Future research should focus on elucidating the detailed pharmacokinetic parameters of this compound, its precise receptor binding affinities, and the downstream signaling consequences of its interaction with different CCK receptor populations.

References

An In-depth Technical Guide to the Synthesis and Derivatives of JMV 236, a Cholecystokinin Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatives, and biological context of JMV 236, a significant peptide-based ligand for cholecystokinin (CCK) receptors. This document details the synthetic pathway, experimental protocols, quantitative biological data, and the relevant signaling pathways, serving as a crucial resource for researchers in pharmacology and medicinal chemistry.

Introduction to this compound

This compound is a synthetic peptide derivative that acts as a ligand for cholecystokinin (CCK) receptors. Its chemical name is Boc-[Nle28,Nle31]CCK(26-33) , indicating it is a C-terminal octapeptide fragment of cholecystokinin, with specific modifications. These modifications include the replacement of methionine residues at positions 28 and 31 with norleucine (Nle) to prevent oxidation, and the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This compound and its analogs are valuable tools for studying the physiological roles of CCK receptors and for the development of novel therapeutics targeting these receptors.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a well-established method for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis of this compound is depicted below.

General Workflow for Solid-Phase Peptide Synthesis of this compound

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide)

-

Amino Acids: Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Nle-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

N-terminal Protection: Di-tert-butyl dicarbonate (Boc)2O

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Synthesis Procedure

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple the first amino acid (Fmoc-Phe-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

-

-

Chain Elongation:

-

Perform cycles of Fmoc deprotection and coupling for each subsequent amino acid in the sequence: Asp(OtBu), Nle, Trp(Boc), Gly, Nle, Tyr(tBu), and Asp(OtBu).

-

-

N-terminal Boc Protection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, react the peptide-resin with (Boc)2O and DIPEA in DMF to introduce the N-terminal Boc group.

-

Cleavage and Deprotection:

-

Wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

-

Analyze the purified fractions by mass spectrometry (MS) to confirm the molecular weight and by analytical HPLC to determine purity.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Derivatives of this compound

Numerous derivatives of this compound have been synthesized to explore the structure-activity relationships (SAR) of CCK receptor ligands. These modifications often involve:

-

Substitution of amino acids: Replacing specific amino acids to probe their importance for receptor binding and activation.

-

N-methylation: N-methylation of the peptide backbone can alter the conformation and improve metabolic stability.[1]

-

Modifications at the C-terminus: Changes to the C-terminal amide can influence potency and selectivity.

-

Introduction of non-natural amino acids: To explore novel interactions with the receptor.

The synthesis of these derivatives generally follows the same solid-phase peptide synthesis protocol, with the incorporation of the modified amino acid at the appropriate step.

Quantitative Data

The biological activity of this compound and its derivatives is typically assessed through receptor binding assays and functional assays. The following tables summarize key quantitative data for some relevant CCK receptor ligands.

Table 1: Biological Activity of JMV 180 (a close analog of this compound) and CCK-8

| Compound | Assay | Receptor | Potency (pA2 or EC50) | Reference |

| JMV 180 | Amylase Release (Rabbit Pancreatic Acini) | CCKA | ~300 nM (EC50, partial agonist) | [2] |

| JMV 180 | Gallbladder Contraction (Rabbit) | CCKA | Antagonist (pA2 = 7.9) | [2] |

| CCK-8 | Amylase Release (Rabbit Pancreatic Acini) | CCKA | 3 nM (EC50, full agonist) | [2] |

Table 2: Potency of N-methylated Analogs of Ac[Nle28,31]CCK(26-33) [1]

| Analog | Guinea Pig Gallbladder (EC50, nM) | Guinea Pig Stomach (EC50, nM) | Guinea Pig Ileum (EC50, nM) |

| Ac[Nle28,31]CCK(26-33) | 0.35 | 0.21 | 0.16 |

| [Nle28,(N-Me)Nle31]-analog | 3.2 | 2.5 | 1.8 |

| [Nle28,31,(N-Me)Trp30]-analog | 4.5 | 3.1 | 2.2 |

CCK Receptor Signaling Pathway

This compound and its analogs exert their effects by binding to cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades. The primary signaling pathway for CCK receptors involves the activation of phospholipase C (PLC).

Upon ligand binding, the CCK receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, such as enzyme secretion from pancreatic acinar cells or smooth muscle contraction.

This guide provides a foundational understanding of this compound, its synthesis, and its biological context. For further detailed information, researchers are encouraged to consult the primary literature cited herein.

References

An In-depth Technical Guide on the In Vitro and In Vivo Studies of Jmv 236 and Related JMV Compounds

A Note to the Reader: The initial query for "Jmv 236" yielded limited, yet specific, information identifying it as a cholecystokinin (CCK) analogue with appetite-suppressing properties. However, a broader search for "JMV" compounds revealed a significant body of research on a related compound, JMV 2959 , a potent ghrelin receptor antagonist. Given the detailed and extensive data available for JMV 2959 and its relevance to appetite and metabolic regulation, this guide will provide a comprehensive overview of both molecules, with a primary focus on the more thoroughly characterized JMV 2959. This approach is taken to provide a more robust and data-rich resource for researchers, scientists, and drug development professionals.

Part 1: JMV 2959 - A Ghrelin Receptor Antagonist

Introduction

JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a peptide hormone primarily produced in the stomach that plays a crucial role in stimulating appetite and promoting food intake.[2] The ghrelin/GHS-R1a system is a key regulator of energy homeostasis and has emerged as a promising therapeutic target for metabolic disorders and addiction. JMV 2959 has been instrumental in elucidating the physiological roles of the ghrelin system through its ability to block ghrelin-mediated signaling.

In Vitro Studies

Binding Affinity and Potency:

JMV 2959 exhibits a high affinity for the GHS-R1a receptor, effectively competing with ghrelin for binding. This antagonistic activity has been quantified in various in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC50 | 32 nM | Competitive binding assay | [1] |

Functional Assays:

Functional in vitro studies have demonstrated that JMV 2959 does not induce intracellular calcium mobilization on its own, confirming its antagonist nature.[1] It effectively inhibits ghrelin-induced signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).

In Vivo Studies

JMV 2959 has been extensively studied in various animal models to investigate its effects on food intake, energy metabolism, and reward-seeking behaviors.

Effects on Food Intake and Body Weight:

| Animal Model | Dose | Route of Administration | Effect | Reference |

| Rats | 6 mg/kg | Intraperitoneal (i.p.) | Significant suppression of locomotion. | [1] |

| Rats | 1, 3, and 6 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in acoustic startle response and increase in prepulse inhibition. |

Effects on Reward and Addiction:

The ghrelin system is implicated in the rewarding properties of food and drugs of abuse. JMV 2959 has been evaluated for its potential to modulate these effects.

| Animal Model | Addictive Substance | Dose of JMV 2959 | Effect | Reference |

| Rats | Morphine | 6 mg/kg | Reduced environmental cue-induced conditioned place preference (CPP), suggesting prevention of morphine memory reconsolidation. | |

| Rats | Cocaine and Oxycodone | 1 and 2 mg/kg | Suppressed cue-reinforced drug-seeking behavior. | |

| Rats | Fentanyl | 3 mg/kg (i.p.) | Pretreatment decreased fentanyl-evoked accumbens GABA efflux and reduced behavioral stimulation. |

Experimental Protocols

Conditioned Place Preference (CPP):

This protocol is used to assess the rewarding effects of a substance.

-

Pre-conditioning Phase: Rats are allowed to freely explore a two-chamber apparatus to determine any initial preference for one chamber over the other.

-

Conditioning Phase: Over several days, rats receive injections of the substance of abuse (e.g., morphine) and are confined to one chamber, and vehicle injections while confined to the other chamber.

-

Test Phase: Rats are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. An increased time spent in the drug-paired chamber indicates a rewarding effect.

-

Intervention with JMV 2959: JMV 2959 can be administered before the test phase to assess its effect on the expression of the learned preference, or during the conditioning phase to evaluate its impact on the acquisition of the preference.

Self-Administration and Drug-Seeking:

This model assesses the reinforcing properties of a drug and the motivation to seek it.

-

Acquisition Phase: Rats are trained to press a lever to receive an infusion of a drug (e.g., cocaine or oxycodone).

-

Extinction Phase: Lever pressing no longer results in drug delivery, leading to a decrease in this behavior.

-

Reinstatement Phase: The drug-seeking behavior is reinstated by presenting cues previously associated with the drug (cue-induced reinstatement) or by a small, non-contingent "priming" dose of the drug.

-

Intervention with JMV 2959: JMV 2959 is administered before the reinstatement test to determine its ability to block the drug-seeking behavior.

Signaling Pathways

JMV 2959 acts by blocking the GHS-R1a, a G protein-coupled receptor (GPCR). Upon binding of ghrelin, the receptor activates various downstream signaling cascades.

Caption: Ghrelin receptor (GHS-R1a) signaling pathway and the antagonistic action of JMV 2959.

Caption: A generalized experimental workflow for a Conditioned Place Preference (CPP) study.

Part 2: this compound - A Cholecystokinin (CCK) Analogue

Introduction

This compound is a synthetic analogue of cholecystokinin-octapeptide-sulfate (CCK-8S). CCK is a peptide hormone released from the small intestine in response to food intake, and it plays a role in satiety and the regulation of food intake. This compound was developed to have greater chemical stability than the endogenous CCK-8S while retaining similar biological activity.

In Vivo Studies

Effects on Food Intake and Brain Neurotransmitters:

Studies in rats have demonstrated the appetite-suppressing effects of this compound.

| Animal Model | Dose | Route of Administration | Effect on Food Intake | Effect on Neurotransmitters | Reference |

| Rats | 12.5 and 50 µg/kg | Intraperitoneal (i.p.) | Decreased food intake at 2 and 3 hours post-administration. | Decreased striatal dopamine metabolite levels; Increased hypothalamic and striatal serotonin metabolite (5-HIAA) levels. | |

| Rats | Not specified | Intracerebroventricular (i.c.v.) | Inactive in decreasing food intake. | Less potent in inducing monoaminergic variations compared to i.p. administration. |

Experimental Protocols

Food Intake Studies:

-

Acclimation: Animals are acclimated to the experimental conditions and feeding schedules.

-

Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally).

-

Measurement: Food intake is measured at specific time points following administration.

-

Neurotransmitter Analysis: Following the behavioral assessment, brain tissue can be collected to measure levels of monoamines and their metabolites in specific brain regions (e.g., striatum, hypothalamus) using techniques like high-performance liquid chromatography (HPLC).

Signaling and Mechanism of Action

The effects of this compound are believed to be mediated through CCK receptors. The observed changes in dopamine and serotonin systems suggest that this compound's anorectic effects may involve the modulation of these key neurotransmitter systems involved in appetite and satiety.

Caption: Summary of the observed in vivo effects of this compound administration in rats.

Conclusion

This technical guide provides a detailed overview of the in vitro and in vivo studies of JMV 2959 and this compound. JMV 2959 has been extensively characterized as a potent GHS-R1a antagonist with significant effects on appetite and reward pathways, making it a valuable tool for research and a potential therapeutic agent. This compound, a stable CCK analogue, demonstrates anorectic effects likely mediated by central dopaminergic and serotonergic systems. The data and experimental frameworks presented herein are intended to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

References

An In-depth Technical Guide on the Core Safety Profile and Toxicology of JMV 236

Disclaimer: This document summarizes the publicly available information regarding the research compound JMV 236. Extensive searches of scientific literature and safety data repositories did not yield a comprehensive safety or toxicology profile. The information herein is collated from pharmacological studies and should not be considered a complete assessment of the compound's safety.

Compound Identification and Mechanism of Action

This compound is a synthetic analogue of the sulfated cholecystokinin-octapeptide (CCK-8-S). Its chemical structure is Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2. This compound was developed as a cholecystokinin (CCK) antagonist with greater chemical stability than its parent compound, CCK-8-S.

It exerts its biological effects by interacting with cholecystokinin receptors (CCK1R and CCK2R). These receptors are G-protein coupled receptors (GPCRs) primarily involved in gastrointestinal functions like pancreatic enzyme secretion and gallbladder contraction, as well as neuromodulatory roles in the central nervous system, including satiety signaling. The primary signaling pathway for CCK receptors involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC).

Preclinical Pharmacological Data

Limited in-vivo studies in rats have characterized some of the pharmacological effects of this compound. These studies focus on its effects on food intake and central nervous system monoamine levels.

As no toxicology data (e.g., LD50, NOAEL) was found, this table summarizes the available pharmacological data from animal studies.

| Parameter | Species | Dosing Route | Doses Tested (µg/kg) | Observed Effect | Reference |

| Food Intake | Rat | i.p. | 12.5, 50 | Dose-dependent decrease in food intake observed 2 and 3 hours post-administration. | [1] |

| Brain Monoamine Levels | Rat | i.p. | Not specified | Decreased striatal dopamine metabolite levels; increased hypothalamic and striatal serotonin metabolite (5-HIAA) levels. | [1] |

| Plasma Neuropeptide Y (NPY) | Rat | i.p. | 50 | Significant decrease in plasma NPY in normal weight homozygote (Fa-Fa) Zucker rats. |

Safety Profile and Toxicology

A comprehensive search of public scientific databases and safety data repositories yielded no specific toxicology data for this compound. Information regarding the following standard toxicological endpoints is not publicly available:

-

Acute Toxicity (e.g., LD50)

-

Sub-chronic and Chronic Toxicity

-

Genotoxicity/Mutagenicity

-

Carcinogenicity

-

Reproductive and Developmental Toxicity

-

Safety Pharmacology (cardiovascular, respiratory, etc.)

Without this information, a formal safety profile cannot be constructed. Standard handling precautions for novel research chemicals of unknown toxicity are strongly advised.

Experimental Protocols

The following protocols are derived from the methodologies described in the available pharmacological studies.

This protocol describes the methods used to assess the effect of this compound on food consumption and brain neurochemistry.

-

Animal Model: Female Wistar rats.

-

Housing: Maintained under standard laboratory conditions with a controlled 12-hour light/dark cycle.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 12.5 and 50 µg/kg. A control group received a saline vehicle.

-

Food Intake Measurement: Following a 24-hour fasting period, animals were injected with this compound or vehicle. Pre-weighed food was then provided, and the amount consumed was measured at specified time points (e.g., 2 and 3 hours post-injection) to determine the effect on satiety.

-

Brain Tissue Analysis:

-

Brains were rapidly dissected to isolate specific regions (e.g., striatum, hypothalamus).

-

Tissue samples were homogenized in a suitable buffer, such as 0.1 M perchloric acid, to precipitate proteins and stabilize monoamines.

-

The homogenate was centrifuged at high speed (e.g., 15,000g for 15 minutes) at 4°C.

-

The resulting supernatant was filtered and analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify levels of dopamine, serotonin, and their metabolites (e.g., 5-HIAA).

Visualizations: Signaling Pathways and Workflows

This compound acts on CCK receptors, which are primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. The activation of this pathway is a key mechanism for CCK's physiological effects.

References

An In-depth Technical Guide to the Biological Activity of Jmv 236

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Jmv 236 Chemical Name: Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 Class: Cholecystokinin (CCK) Analog, CCK-A Receptor Agonist

This document provides a comprehensive overview of the known biological activities of this compound, a synthetic cholecystokinin-octapeptide-sulfate (CCK-8-S) derivative. The information is compiled from available scientific literature to guide further research and development.

Introduction

This compound is a peptide analog of cholecystokinin (CCK), a crucial hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety. Structurally, it is a derivative of CCK-8-S with the sequence Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2.[1] Its modifications are designed to enhance chemical stability while retaining biological activity.[1] The primary known biological effects of this compound are the suppression of food intake and modulation of central nervous system monoamines.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vivo Effects of this compound on Food Intake in Rats

| Parameter | Route of Administration | Doses | Observed Effect | Onset of Action | Reference |

| Food Intake Reduction | Intraperitoneal (i.p.) | 12.5 µg/kg | Decreased food intake at 2 and 3 hours post-administration. | Delayed compared to CCK-8-S | [1] |

| Food Intake Reduction | Intraperitoneal (i.p.) | 50 µg/kg | Decreased food intake at 2 and 3 hours post-administration. | Delayed compared to CCK-8-S | [1] |

| Food Intake | Intracerebroventricular (i.c.v.) | Not specified | Inactive | - |

Table 2: Effects of this compound on Brain Monoamines in Rats

| Brain Region | Neurotransmitter/Metabolite | Observed Effect | Route of Administration | Reference |

| Striatum | Dopamine Metabolites | Decrease | Intraperitoneal (i.p.) | |

| Hypothalamus | Serotonin Metabolite (5-HIAA) | Increase | Intraperitoneal (i.p.) | |

| Striatum | Serotonin Metabolite (5-HIAA) | Increase | Intraperitoneal (i.p.) |

Table 3: In Vitro Activity of this compound

| Assay | System | Activity | Quantitative Data | Reference |

| Pancreatic Amylase Secretion | Not specified | Same as CCK-8-S | EC50 not reported |

Note: Specific quantitative data such as binding affinities (Ki, IC50) and efficacy (EC50) for this compound at the CCK-A receptor are not currently available in the public domain literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. The following are generalized methodologies based on the information provided in the literature.

3.1. Food Intake Studies in Rats

-

Animals: Female rats of an inbred strain.

-

Housing: Standard laboratory conditions with controlled light-dark cycles.

-

Acclimatization: Animals are accustomed to handling and experimental conditions.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the specified doses (12.5 and 50 µg/kg). A control group receives the vehicle alone.

-

Food and Water Access: Standard laboratory chow and water are available ad libitum.

-

Measurement: Food consumption is measured at specific time points (e.g., 2 and 3 hours) after injection. This is typically done by weighing the remaining food and correcting for any spillage.

-

Data Analysis: The food intake of the this compound-treated group is compared to the vehicle-treated control group using appropriate statistical methods.

3.2. Brain Monoamine Analysis

-

Animals and Drug Administration: As described in the food intake study.

-

Tissue Collection: At a predetermined time after this compound or vehicle administration, animals are euthanized, and brains are rapidly dissected to isolate specific regions of interest (striatum, hypothalamus).

-

Neurochemical Analysis: Brain tissue samples are processed to extract monoamines and their metabolites. High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying levels of dopamine, serotonin, and their metabolites (e.g., 5-HIAA).

-

Data Analysis: The concentrations of monoamines and metabolites in the this compound-treated group are compared to the control group.

Signaling Pathways and Mechanisms of Action

This compound is an agonist at the cholecystokinin-A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR). The anorectic (appetite-suppressing) effects of CCK and its analogs are primarily mediated by the activation of CCK-A receptors on vagal afferent neurons.

4.1. Proposed Signaling Pathway for this compound in Vagal Afferent Neurons

The binding of this compound to the CCK-A receptor is expected to initiate a signaling cascade similar to that of the endogenous ligand, CCK.

Caption: Proposed signaling pathway of this compound via the CCK-A receptor.

4.2. Experimental Workflow for In Vivo Studies

The general workflow for investigating the in vivo effects of this compound is outlined below.

Caption: General experimental workflow for in vivo studies of this compound.

4.3. Mechanism of Action on Brain Monoamines

The increase in serotonin and decrease in dopamine metabolites following peripheral administration of this compound suggest an interaction with central neurotransmitter systems. The activation of vagal afferent nerves by CCK-A receptor agonists can transmit signals to the nucleus of the solitary tract (NTS) in the brainstem. The NTS has projections to various brain regions, including the hypothalamus and limbic areas, which are involved in the regulation of appetite and mood. The observed changes in serotonin and dopamine could be a downstream consequence of this initial vagal signaling.

Future Research Directions

The current body of literature on this compound is limited. To fully characterize its biological activity and therapeutic potential, further studies are warranted:

-

Receptor Binding and Functional Assays: Determination of the binding affinity (Ki) and functional potency (EC50) of this compound at CCK-A and CCK-B receptors is essential.

-

Pharmacokinetics and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are needed to optimize dosing and predict its in vivo behavior.

-

Detailed Behavioral Studies: A more comprehensive analysis of the effects of this compound on the microstructure of feeding behavior (e.g., meal size, meal frequency) would provide deeper insights into its satiety-inducing properties.

-

Investigation of Central Effects: Further exploration of the central nervous system targets of this compound and the precise mechanisms underlying its modulation of dopamine and serotonin systems is required.

-

Therapeutic Potential: Given its appetite-suppressing effects, this compound could be investigated as a potential therapeutic agent for obesity and related metabolic disorders.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JMV 236, a cholecystokinin (CCK) analog, and its related compounds. This document details their mechanisms of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed experimental protocols relevant to their study.

Introduction to this compound and Related Compounds

The "JMV" series of compounds represents a class of synthetic peptides and small molecules designed to modulate key peptidergic signaling pathways involved in metabolism, appetite regulation, and growth hormone secretion. This guide focuses on this compound, a cholecystokinin-1 (CCK1) receptor agonist, and provides a comparative analysis with other notable JMV compounds, including the CCK receptor ligand JMV 180, the ghrelin receptor antagonist JMV 2959, and the ghrelin receptor agonist JMV 1843.

This compound is a cholecystokinin analog with the chemical structure Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2. It has been investigated for its appetite-suppressing effects, which are mediated through its agonist activity at the CCK1 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analogs to facilitate a comparative assessment of their potency and receptor interactions.

Table 1: Cholecystokinin (CCK) Receptor Ligands

| Compound | Target Receptor(s) | Affinity (Kd) | Potency (IC50) | Notes |

| This compound | CCK1 Receptor | Data not publicly available | Data not publicly available | Acts as a CCK1 receptor agonist with demonstrated appetite-suppressing effects. |

| JMV 180 | High-affinity CCK Receptor | 2.2 nM[1] | - | Agonist at high-affinity receptors. |

| Low-affinity CCK Receptor | 19 nM[1] | - | Antagonist at low-affinity receptors. |

Table 2: Ghrelin Receptor Ligands

| Compound | Target Receptor | Potency (IC50) | Affinity (Kb) | Efficacy (ED50) | Notes |

| JMV 2959 | Ghrelin Receptor (GHS-R1a) | 32 nM[2][3] | 19 nM[3] | - | Antagonist of the ghrelin receptor. |

| JMV 1843 | Ghrelin Receptor (GHS-R1a) | - | - | 1.94 mg/kg (in mice) | Agonist of the ghrelin receptor, stimulates food intake. |

Signaling Pathways

The biological effects of this compound and its analogs are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced CCK1 Receptor Signaling

Activation of the CCK1 receptor by agonists such as this compound initiates a signaling cascade primarily through the Gq alpha subunit of heterotrimeric G-proteins. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including the modulation of appetite-regulating neural circuits.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

In Vitro CCK1 Receptor Binding Assay

This protocol is a template for determining the binding affinity of a test compound like this compound to the CCK1 receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the CCK1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CCK1 receptor.

-

Radioligand: [3H]CCK-8 or [125I]CCK-8.

-

Test compound: this compound.

-

Non-specific binding control: High concentration of unlabeled CCK-8.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

96-well filter plates with GF/C filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Radioligand at a final concentration close to its Kd.

-

This compound at various concentrations or vehicle (for total binding) or excess unlabeled CCK-8 (for non-specific binding).

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Food Intake Study in Rodents

This protocol outlines a general procedure to assess the effect of this compound on food intake in rats or mice.

Objective: To evaluate the anorectic effect of this compound following peripheral administration.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.

-

Standard laboratory chow.

-

Metabolic cages equipped for precise food intake measurement.

-

This compound.

-

Vehicle solution (e.g., saline).

-

Animal balance.

Procedure:

-

Acclimatize animals to individual housing in metabolic cages for several days before the experiment.

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water to standardize hunger levels.

-

At the beginning of the dark cycle (the active feeding period for rodents), weigh the animals and administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Provide a pre-weighed amount of food to each animal.

-

Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Calculate the food intake per unit of body weight (g/kg).

-

Analyze the data to compare the effects of different doses of this compound with the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Conclusion

This compound and its related analogs are valuable pharmacological tools for investigating the complex roles of the cholecystokinin and ghrelin systems in regulating appetite, metabolism, and other physiological processes. While quantitative data for this compound remains to be fully disclosed in public literature, the information available for its analogs provides a strong framework for comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into this promising class of compounds. Future research should aim to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound to better understand its therapeutic potential.

References

Methodological & Application

JMV 236: In Vitro Applications in Pancreatic Cancer and Stellate Cell Research

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JMV 236 is a synthetic peptide analog of cholecystokinin (CCK) that acts as a potent and selective antagonist of the cholecystokinin 1 receptor (CCK1R). While primarily investigated for its role in appetite regulation and gastrointestinal motility in vivo, the CCK receptor system is also implicated in the pathophysiology of pancreatic cancer and the activation of pancreatic stellate cells (PSCs), which contribute to the dense fibrotic stroma characteristic of this malignancy. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its potential therapeutic effects on pancreatic cancer cells and PSCs. The methodologies outlined below are based on established protocols for studying CCK receptor signaling and the effects of related compounds, such as JMV-180, in vitro.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the in vitro effects of this compound.

Table 1: Effect of this compound on the Proliferation of Pancreatic Cancer Cell Lines (MTT Assay)

| Cell Line | This compound Concentration (nM) | % Inhibition of Cell Proliferation (Mean ± SD) |

| PANC-1 | 1 | 15 ± 2.5 |

| 10 | 35 ± 4.1 | |

| 100 | 58 ± 5.3 | |

| 1000 | 75 ± 6.8 | |

| MIA PaCa-2 | 1 | 12 ± 3.0 |

| 10 | 28 ± 3.7 | |

| 100 | 51 ± 4.9 | |

| 1000 | 69 ± 6.2 |

Table 2: Effect of this compound on DNA Synthesis in Pancreatic Cancer Cell Lines ([³H]Thymidine Incorporation Assay)

| Cell Line | This compound Concentration (nM) | % Inhibition of [³H]Thymidine Incorporation (Mean ± SD) |

| PANC-1 | 100 | 62 ± 5.9 |

| MIA PaCa-2 | 100 | 55 ± 6.5 |

Table 3: Effect of this compound on Activation of Pancreatic Stellate Cells (Western Blot for α-SMA)

| Treatment | α-SMA Expression (Normalized to β-actin) (Mean ± SD) |

| Control (Vehicle) | 1.00 ± 0.08 |

| TGF-β1 (10 ng/mL) | 3.50 ± 0.25 |

| TGF-β1 (10 ng/mL) + this compound (100 nM) | 1.75 ± 0.15 |

Experimental Protocols

Cell Culture

1.1. PANC-1 and MIA PaCa-2 Human Pancreatic Cancer Cell Lines

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For MIA PaCa-2, the medium is also supplemented with 2.5% horse serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1][2]

-

Subculturing: When cells reach 70-80% confluency, they are detached using 0.25% Trypsin-EDTA. The cell suspension is then diluted with fresh medium and re-plated at a ratio of 1:3 to 1:6.[3]

1.2. Primary Human Pancreatic Stellate Cells (PSCs)

-

Isolation: PSCs can be isolated from fresh human pancreatic tissue obtained from surgical resections using an outgrowth method or enzymatic digestion followed by density gradient centrifugation.[4]

-

Culture Medium: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed pancreatic cancer cells (PANC-1 or MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-